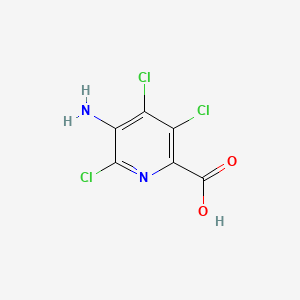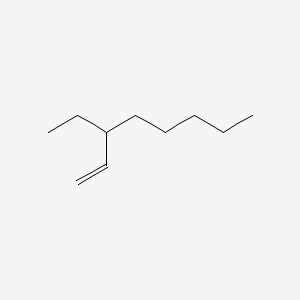
1-Octene, 3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octene, 3-ethyl- is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by an eight-carbon chain with an ethyl group attached to the third carbon atom and a double bond at the first carbon atom. It is a colorless liquid with a distinct odor and is used in various industrial applications due to its reactivity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octene, 3-ethyl- can be synthesized through several methods, including:
Oligomerization of Ethylene: This method involves the polymerization of ethylene using catalysts such as chromium-based systems.
Fischer-Tropsch Synthesis: This method involves the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, followed by purification to isolate 1-octene.
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes.
Industrial Production Methods:
Fractional Distillation: After oligomerization or Fischer-Tropsch synthesis, fractional distillation is used to separate 1-octene from other hydrocarbons.
Catalytic Processes: Chromium-based catalytic systems are commonly used in the industrial production of 1-octene due to their high selectivity and activity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octene, 3-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and ozone (O3) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used for reduction reactions.
Halogenating Agents: Bromine (Br2) and chlorine (Cl2) are commonly used for halogenation reactions.
Major Products Formed:
Oxidation: Nonanal (C9 aldehyde) and nonanoic acid (C9 carboxylic acid).
Reduction: 3-ethyl-octane.
Substitution: 3-ethyl-1-bromo-octane and 3-ethyl-1-chloro-octane.
Applications De Recherche Scientifique
1-Octene, 3-ethyl- has various scientific research applications, including:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential use in biochemical synthesis routes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as an intermediate in the production of plasticizers, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-Octene, 3-ethyl- involves its reactivity with various chemical reagents. The double bond in the compound is highly reactive and can undergo electrophilic addition reactions. For example, in the presence of bromine, the double bond induces a dipole in the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Comparaison Avec Des Composés Similaires
1-Octene, 3-ethyl- can be compared with other similar compounds such as:
2-Ethyl-1-hexene: This compound has a similar structure but with a six-carbon chain and an ethyl group at the second carbon atom.
3,3-Dimethyl-1-octene: This compound has a similar structure but with two methyl groups attached to the third carbon atom.
The uniqueness of 1-Octene, 3-ethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
74630-08-3 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
3-ethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h5,10H,2,4,6-9H2,1,3H3 |
Clé InChI |
FVGYFLMOMXMNKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


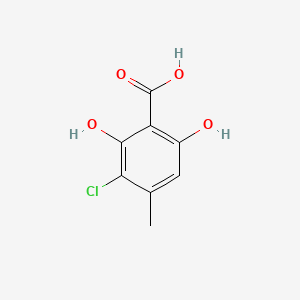

![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
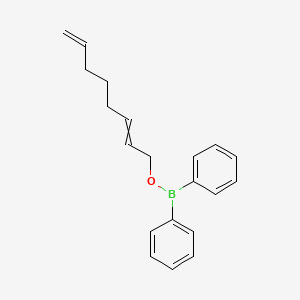
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
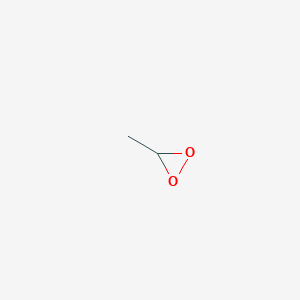
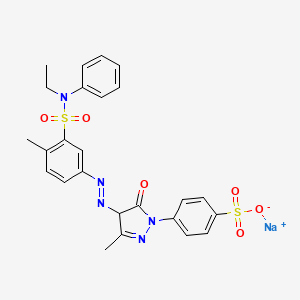
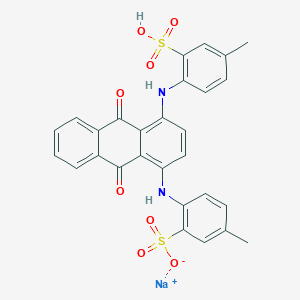
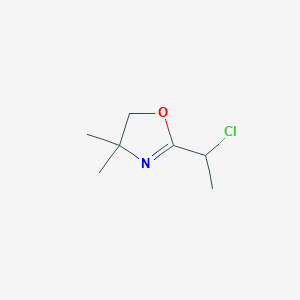
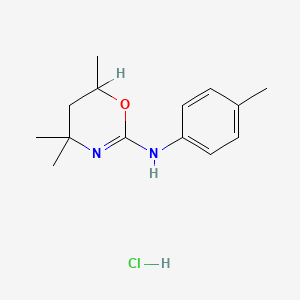
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)
